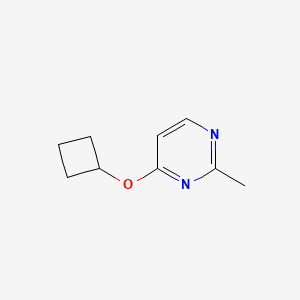
4-Cyclobutoxy-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutoxy-2-methylpyrimidine is a chemical compound with the molecular formula C9H12N2O. It has a molecular weight of 164.21 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Cyclobutoxy-2-methylpyrimidine, involves various methods . One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis
The molecular structure of 4-Cyclobutoxy-2-methylpyrimidine includes a pyrimidine ring, which is an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidines, including 4-Cyclobutoxy-2-methylpyrimidine, undergo various chemical reactions. For instance, they can undergo chlorination with equimolar POCl3 . They can also participate in reactions involving anilines, aryl ketones, and DMSO .Physical And Chemical Properties Analysis
4-Cyclobutoxy-2-methylpyrimidine is a liquid in its physical form . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
- Pyrimidines, including derivatives like 4-Cyclobutoxy-2-methylpyrimidine, have demonstrated antimicrobial activity. They can inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antimicrobial agents .
- Studies have shown that certain pyrimidines possess anti-inflammatory properties. For instance, 4-Cyclobutoxy-2-methylpyrimidine derivatives inhibit the expression and activity of inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase, and tumor necrosis factor-α .
- Leishmaniasis is a parasitic disease caused by Leishmania species. Pyrimidines have shown promise as potential leishmanicidal agents. Evaluating 4-Cyclobutoxy-2-methylpyrimidine against Leishmania parasites could be informative .
Antimicrobial Properties
Anti-Inflammatory Effects
Leishmanicidal Activity
Mechanism of Action
While the specific mechanism of action for 4-Cyclobutoxy-2-methylpyrimidine is not mentioned in the search results, pyrimidine-based compounds generally exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Future Directions
Research in the field of pyrimidines is ongoing, with potential for the development of new pyrimidines as anti-inflammatory agents . Additionally, improvements in reducing the amount of POCl3 used in large scale chlorination procedures would be welcomed for economic, environmental, and safety considerations .
properties
IUPAC Name |
4-cyclobutyloxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-10-6-5-9(11-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPXRNJIBZBKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutoxy-2-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

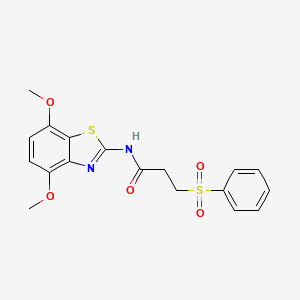
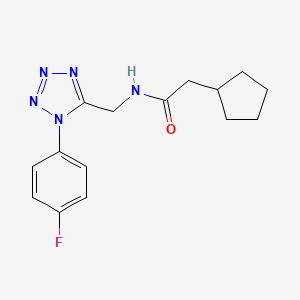
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2472724.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2472726.png)
![[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester](/img/structure/B2472728.png)
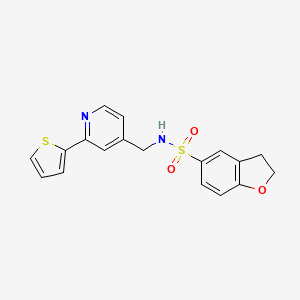

![3-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2472733.png)
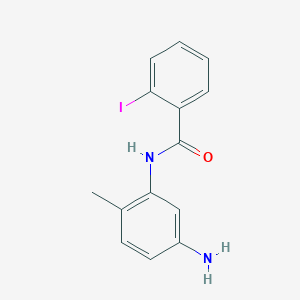

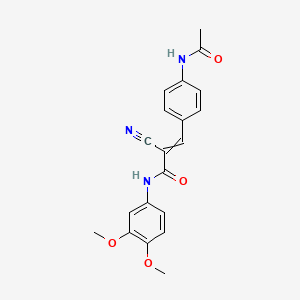
![3-[(1H-Pyrrol-1-yl)methyl]aniline](/img/structure/B2472737.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2472743.png)